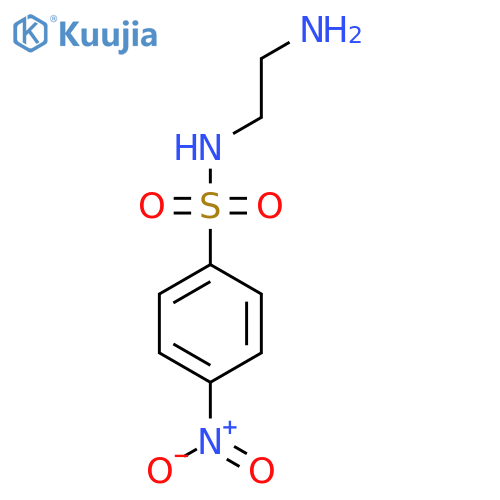Cas no 90091-33-1 (N-(2-aminoethyl)-4-nitrobenzenesulfonamide)

90091-33-1 structure
商品名:N-(2-aminoethyl)-4-nitrobenzenesulfonamide
CAS番号:90091-33-1
MF:C8H11N3O4S
メガワット:245.255640268326
CID:2858746
N-(2-aminoethyl)-4-nitrobenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- CBDivE_007249
- N-(2-aminoethyl)-4-nitrobenzenesulfonamide
- N-(2-AMINOETHYL)-4-NITROBENZENE-1-SULFONAMIDE
- benzenesulfonamide, N-(2-aminoethyl)-4-nitro-
-
- インチ: 1S/C8H11N3O4S/c9-5-6-10-16(14,15)8-3-1-7(2-4-8)11(12)13/h1-4,10H,5-6,9H2
- InChIKey: DXLZVBZGJRLYQR-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(NCCN)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 324
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 126
N-(2-aminoethyl)-4-nitrobenzenesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-58686-0.1g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 0.1g |
$339.0 | 2023-02-09 | ||
| Enamine | EN300-58686-1.0g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-58686-0.5g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 0.5g |
$370.0 | 2023-02-09 | ||
| Enamine | EN300-58686-5.0g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 5.0g |
$1115.0 | 2023-02-09 | ||
| Enamine | EN300-58686-10.0g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 10.0g |
$1654.0 | 2023-02-09 | ||
| Enamine | EN300-58686-2.5g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 2.5g |
$754.0 | 2023-02-09 | ||
| Enamine | EN300-58686-0.05g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 0.05g |
$323.0 | 2023-02-09 | ||
| Enamine | EN300-58686-0.25g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 0.25g |
$354.0 | 2023-02-09 |
N-(2-aminoethyl)-4-nitrobenzenesulfonamide 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
90091-33-1 (N-(2-aminoethyl)-4-nitrobenzenesulfonamide) 関連製品
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
